

Spectroscopic Analysis of 4-Bromo-2-tert-butylphenol: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-2-tert-butylphenol

Cat. No.: B178157

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This technical guide provides an in-depth analysis of **4-Bromo-2-tert-butylphenol**, focusing on its Fourier-Transform Infrared (FTIR) and Mass Spectrometry (MS) profiles. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering detailed spectral data, experimental protocols, and workflow visualizations to aid in the identification and characterization of this compound.

Introduction

4-Bromo-2-tert-butylphenol (C₁₀H₁₃BrO) is a substituted phenol of interest in various chemical and pharmaceutical research areas.^[1] Its molecular structure, featuring a hydroxyl group, a bulky tert-butyl group, and a bromine atom on the aromatic ring, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its FTIR and mass spectra is crucial for its unambiguous identification, purity assessment, and understanding its chemical behavior. This guide outlines the expected spectral characteristics and provides standardized protocols for acquiring such data.

Compound Properties:^[1]

- Molecular Formula: C₁₀H₁₃BrO
- Molecular Weight: 229.11 g/mol
- IUPAC Name: **4-bromo-2-tert-butylphenol**

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of **4-Bromo-2-tert-butylphenol** is characterized by absorption bands corresponding to the vibrations of its specific chemical bonds.

Predicted FTIR Spectral Data

The following table summarizes the principal infrared absorption bands expected for **4-Bromo-2-tert-butylphenol**, based on the analysis of similar phenolic compounds.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~3400 - 3200	Strong, Broad	O-H Stretch	Phenolic Hydroxyl
~3000 - 2850	Medium to Strong	C-H Stretch (sp ³ and sp ²)	tert-Butyl & Aromatic
~1600 - 1580	Medium	C=C Stretch	Aromatic Ring
~1470 - 1440	Medium	C-H Bend	tert-Butyl
~1250 - 1150	Strong	C-O Stretch	Phenolic Ether
~880 - 800	Strong	C-H Out-of-plane Bend	Substituted Aromatic
~600 - 500	Medium to Strong	C-Br Stretch	Aryl Halide

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features. The presence of a bromine atom is a key feature in the mass spectrum of **4-Bromo-2-tert-butylphenol** due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.[\[5\]](#) This results in a characteristic M/M+2 isotope pattern for the molecular ion and any bromine-containing fragments.[\[6\]](#)[\[7\]](#)

Predicted Mass Spectrum Fragmentation Data

While a complete, experimentally verified mass spectrum for **4-Bromo-2-tert-butylphenol** is not readily available, a fragmentation pattern can be predicted based on the analysis of its isomer, 2-Bromo-4-tert-butylphenol, and established fragmentation principles for substituted phenols and alkylbenzenes.^{[8][9]} The molecular ion is expected to be observed, and the most significant fragmentation pathway involves the loss of a methyl group from the tert-butyl substituent to form a stable benzylic carbocation.

m/z (Predicted)	Ion Formula	Description
228 / 230	$[\text{C}_{10}\text{H}_{13}\text{BrO}]^{+\cdot}$	Molecular Ion ($\text{M}^{+\cdot}$) peak, showing the M/M+2 isotope pattern for Bromine.
213 / 215	$[\text{C}_9\text{H}_{10}\text{BrO}]^+$	Base Peak. Loss of a methyl radical ($\cdot\text{CH}_3$) from the tert-butyl group. ^[8]
134	$[\text{C}_9\text{H}_{10}\text{O}]^+$	Loss of Bromine radical ($\cdot\text{Br}$) from the m/z 213/215 fragment.
135	$[\text{C}_9\text{H}_{11}\text{O}]^+$	Fragment resulting from further rearrangements. ^[8]

Experimental Protocols

The following sections detail standardized methodologies for acquiring high-quality FTIR and mass spectra for solid phenolic compounds like **4-Bromo-2-tert-butylphenol**.

FTIR Spectroscopy Protocol (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid and liquid samples.

- Instrument Setup: Use a Bruker Alpha T FTIR spectrometer or equivalent, equipped with a diamond ATR accessory.^[10]

- **Background Scan:** Before sample analysis, record a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum.
- **Sample Preparation:** Place a small amount of the solid **4-Bromo-2-tert-butylphenol** powder directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[\[11\]](#)
- **Scanning:** Collect the spectrum over a range of 4000–400 cm^{-1} with a resolution of 4 cm^{-1} . To improve the signal-to-noise ratio, co-add and average 32 scans.[\[10\]](#)
- **Cleaning:** After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.

Mass Spectrometry Protocol (Electron Ionization - GC-MS)

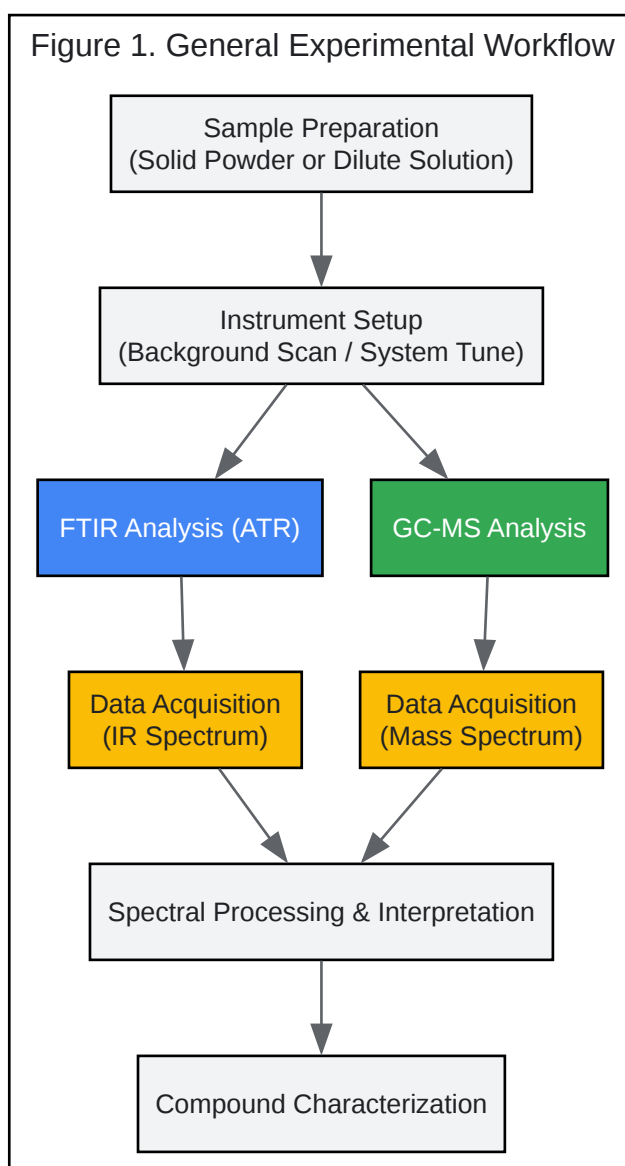
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the analysis of volatile and semi-volatile organic compounds.

- **Sample Preparation:** Prepare a dilute solution of **4-Bromo-2-tert-butylphenol** in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **GC Separation:** Inject a small volume (e.g., 1 μL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar DB-5ms or similar). Use a temperature program to ensure the elution of the compound.
- **Ionization:** As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[\[12\]](#)
- **Mass Analysis:** The resulting ions (the molecular ion and various fragments) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.[\[5\]](#)
- **Detection:** An electron multiplier or similar detector records the abundance of each ion.

- **Data Analysis:** The resulting mass spectrum is plotted as relative intensity versus m/z . The data is typically compared against spectral libraries for identification.

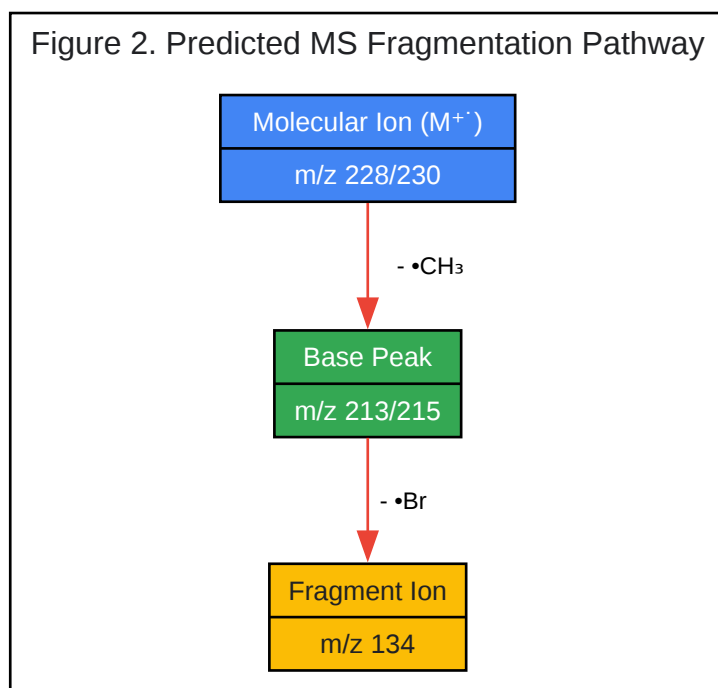
Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the predicted fragmentation pathway.



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Caption: Figure 1. General Experimental Workflow for Spectroscopic Analysis.



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Caption: Figure 2. Predicted Electron Ionization Fragmentation Pathway.

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